Product packaging for 1,2-Dihydroquinoline-4-carbonitrile(Cat. No.:CAS No. 859779-38-7)

1,2-Dihydroquinoline-4-carbonitrile

Cat. No.: B14195419
CAS No.: 859779-38-7
M. Wt: 156.18 g/mol
InChI Key: CYUMUIUFNYKKMF-UHFFFAOYSA-N
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Description

Structural Framework and Nomenclature of 1,2-Dihydroquinoline-4-carbonitrile

The foundational structure of this compound consists of a bicyclic system where a benzene (B151609) ring is fused to a dihydropyridine (B1217469) ring. The "1,2-dihydro" prefix indicates the saturation of the bond between the nitrogen atom (at position 1) and the adjacent carbon atom (at position 2). The "quinoline" part of the name denotes this specific fused ring system. The "-4-carbonitrile" suffix specifies the attachment of a nitrile group (-C≡N) at the fourth position of the dihydroquinoline ring.

According to IUPAC nomenclature rules, the term "carbonitrile" is used when the carbon of the -CN group is considered part of the substituent and not the main chain or ring system. acdlabs.com This naming convention helps to unambiguously define the molecule's structure.

Significance of the 1,2-Dihydroquinoline (B8789712) Scaffold in Organic Synthesis and Chemical Space Exploration

The 1,2-dihydroquinoline scaffold is a privileged structure in organic synthesis and medicinal chemistry. mdpi.comnih.gov This means it is a molecular framework that is recurrently found in biologically active compounds. Its significance stems from several key aspects:

Versatile Synthetic Intermediate: 1,2-Dihydroquinolines serve as crucial intermediates for creating a wide array of nitrogen-containing heterocyclic compounds. nih.gov They can be readily transformed into other valuable structures such as quinolines, tetrahydroquinolines, and various functionalized derivatives. nih.govnih.gov

Bioisostere and Analogue Synthesis: The dihydroquinoline core can act as a bioisostere for other important biological motifs. Its partially saturated nature allows it to mimic aspects of both aromatic and aliphatic systems, making it a valuable tool in drug design.

Exploration of Chemical Space: The ability to introduce a variety of substituents at different positions on the 1,2-dihydroquinoline ring allows for the systematic exploration of chemical space. nih.govnih.govresearchgate.net This exploration is vital for discovering new molecules with desired properties, including potential therapeutic agents. nih.govnih.gov Synthetic strategies, such as those employing gold catalysis, have been developed to efficiently generate diverse 4-substituted-1,2-dihydroquinoline derivatives. mdpi.com

A variety of catalytic methods have been developed for the synthesis of 1,2-dihydroquinolines, highlighting their importance. These include methods using cobalt, iron, and gold catalysts, as well as hydrazine-catalyzed ring-closing metathesis. mdpi.comnih.govnih.govorganic-chemistry.org

Chemical Relevance of the Carbonitrile Functional Group within the Dihydroquinoline System

The carbonitrile (nitrile) group at the 4-position of the 1,2-dihydroquinoline scaffold imparts specific chemical properties and reactivity to the molecule. The key contributions of the carbonitrile group include:

Electron-Withdrawing Nature: The nitrile group is strongly electron-withdrawing, which influences the electron distribution within the dihydroquinoline ring system. This electronic effect can modulate the reactivity of the scaffold, affecting its susceptibility to electrophilic and nucleophilic attack.

Versatile Chemical Handle: The carbonitrile group is a highly versatile functional group that can be converted into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or a carboxamide, reduced to an amine, or used in cycloaddition reactions. This versatility makes this compound a valuable precursor for a wide range of derivatives.

Overview of Current Research Trends and Unexplored Avenues in this compound Chemistry

Current research involving the 1,2-dihydroquinoline scaffold is vibrant and multifaceted. A significant trend is the development of novel and efficient catalytic methods for the synthesis of substituted 1,2-dihydroquinolines and their derivatives, dihydroquinolinones. organic-chemistry.orgmdpi.comorganic-chemistry.org This includes the use of various transition metal catalysts and organocatalysts to achieve high yields and selectivity. organic-chemistry.orgmdpi.comorganic-chemistry.org

Another major research focus is the exploration of the biological activities of dihydroquinoline derivatives. These compounds have shown promise in a variety of therapeutic areas. nih.govacs.org For instance, certain dihydroquinoline derivatives have been investigated for their cardioprotective effects. nih.gov

Unexplored Avenues:

While significant progress has been made, several areas within this compound chemistry remain ripe for exploration:

Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral this compound derivatives is an important and challenging goal. Chiral dihydroquinolines could serve as valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals.

Photophysical Properties: A deeper investigation into the photophysical properties of this compound and its derivatives could lead to the development of new fluorescent probes, sensors, or materials for optoelectronic applications. rsc.org While the photophysical properties of some quinoline (B57606) derivatives have been studied, the specific contributions of the 4-carbonitrile group in the dihydroquinoline system are less understood. nih.govrsc.org

Polymer Chemistry: The incorporation of the this compound motif into polymer backbones or as pendant groups could lead to the creation of novel materials with unique thermal, electronic, or mechanical properties.

Expanded Biological Screening: While some biological activities have been explored, a broader screening of this compound and its derivatives against a wider range of biological targets could uncover new therapeutic applications.

The continued exploration of the synthesis, reactivity, and applications of this compound holds great promise for advancing various fields of chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B14195419 1,2-Dihydroquinoline-4-carbonitrile CAS No. 859779-38-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

859779-38-7

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,2-dihydroquinoline-4-carbonitrile

InChI

InChI=1S/C10H8N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-5,12H,6H2

InChI Key

CYUMUIUFNYKKMF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C2N1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Dihydroquinoline 4 Carbonitrile and Its Structural Analogs

Strategic Assembly of the 1,2-Dihydroquinoline (B8789712) Core

The construction of the fundamental 1,2-dihydroquinoline scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

Cyclocondensation and Annulation Reactions

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Combes reactions, represent early examples of cyclocondensation and annulation strategies. nih.govchemrxiv.org These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, or similar precursors, under strong acid conditions to form the quinoline ring, which can then be selectively reduced to the 1,2-dihydroquinoline. While historically significant, these reactions often require harsh conditions that may not be compatible with complex or sensitive molecules. nih.govchemrxiv.org

More contemporary annulation strategies focus on milder conditions. For instance, catalyst-controlled divergent cyclizations of Morita-Baylis-Hillman carbonates can yield 1,2-dihydroquinolines when cesium carbonate (Cs₂CO₃) is used as the catalyst. organic-chemistry.org Another approach involves the condensation of 1-BOC-2-lithio-1,4-dihydropyridines with 3,4-disubstituted cyclobutenediones. acs.org Subsequent thermolysis of the resulting adducts leads to the formation of substituted 1,4-dihydroquinoline (B1252258) hydroquinones, which are precursors to the desired dihydroquinoline systems. acs.org

Transition Metal-Catalyzed Intramolecular Hydroarylation (IMHA) Strategies

Transition metal catalysis offers a powerful and versatile tool for the synthesis of 1,2-dihydroquinolines through intramolecular hydroarylation (IMHA) of N-propargylanilines. nih.gov Gold catalysts, in particular, have been extensively explored for this transformation. Au(I)-catalyzed IMHA of N-ethoxycarbonyl protected-N-propargylanilines efficiently produces 4-substituted-1,2-dihydroquinolines via a 6-endo cyclization. nih.govnih.gov This method is notable for its mild reaction conditions and high yields.

A key advantage of this strategy is the ability to control regioselectivity. For meta-substituted N-propargylanilines, fine-tuning the gold catalyst, including its valency state, counterion, and ancillary ligand, allows for divergent cyclization at either the ortho- or para-position relative to the activating group. nih.gov For example, using the catalyst JohnPhosAu(CH₃CN)SbF₆ often favors para-cyclization. nih.gov Other transition metals, including rhodium and iron, have also been employed in related intramolecular amination reactions to construct the dihydroquinoline core under mild conditions. organic-chemistry.org

Table 1: Gold(I)-Catalyzed IMHA of N-Ethoxycarbonyl-N-propargylanilines

Entry Substrate (Aniline Derivative) Catalyst Product Yield (%)
1 N-ethoxycarbonyl-N-propargylaniline JohnPhosAu(CH₃CN)SbF₆ High
2 meta-Methyl derivative JohnPhosAu(CH₃CN)SbF₆ Good (para-product)
3 meta-Chloro derivative JohnPhosAu(CH₃CN)SbF₆ Good (para-product)
4 meta-Methyl derivative Catalyst with NTf₂ counterion Enhanced para-selectivity

Data synthesized from research findings. nih.gov

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) Approaches

A novel and efficient approach for synthesizing 1,2-dihydroquinolines utilizes a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). nih.govacs.org This strategy involves the cyclization of readily available N-prenylated 2-aminobenzaldehydes. nih.govchemrxiv.orgchemrxiv.org The reaction proceeds under mild conditions, typically heating in an alcohol solvent, and is compatible with a wide array of functional groups. nih.govacs.org

The catalytic cycle involves a [3+2] cycloaddition between the hydrazine (B178648) catalyst and the carbonyl group of the substrate, followed by a cycloreversion step. nih.govacs.org Compared to analogous oxygen-containing substrates, the cycloaddition step for these nitrogen-based substrates is slower, but the subsequent rate-determining cycloreversion is more facile. nih.govnih.gov This methodology has been successfully applied to substrates with various substitution patterns on the aromatic ring. chemrxiv.orgacs.orgnih.gov For instance, substrates with methyl groups at the 5-, 6-, and 7-positions all form the corresponding 1,2-dihydroquinolines in high yields. chemrxiv.org

Table 2: Optimization of RCCOM for 1,2-Dihydroquinoline Synthesis

Entry Solvent Temperature (°C) Conversion/Yield (%) Notes
1 Methanol 100 Low Significant acetal (B89532) formation
2 Ethanol (B145695) 100 80% Diethyl acetal byproduct observed
3 Isopropanol 100 82% (isolated) Essentially full conversion
4 Isopropanol 120 Good Slightly diminished yield vs. 100°C for same time

Data based on optimization studies. chemrxiv.org

Multi-Component Reaction Pathways to Dihydroquinoline Frameworks

Multi-component reactions (MCRs) provide a highly efficient pathway to complex molecular scaffolds like dihydroquinolines in a single step, adhering to principles of atom and step economy. researchgate.netnih.gov Several MCRs have been developed for the synthesis of dihydroquinoline derivatives.

One such example is a four-component reaction involving an aldehyde, malononitrile, an active methylene (B1212753) compound (like 2-naphthol (B1666908) or resorcinol), and ammonium (B1175870) acetate (B1210297) in an aqueous medium. researchgate.net This catalyst-free condensation, often accelerated by ultrasound irradiation, affords a diverse range of dihydroquinolines in high yields (90-97%) within a short reaction time. researchgate.net Another approach involves the L-proline catalyzed three-component reaction of an aniline (B41778), an aromatic aldehyde, and a pyrazolone (B3327878) derivative to yield pyrazolo[3,4-b]quinolines, which contain a dihydroquinoline core. mdpi.comnih.govpreprints.org These MCRs offer significant advantages by reducing the number of synthetic steps and purification procedures, making them attractive for library synthesis and drug discovery. nih.gov

Directed Introduction and Functionalization at the 4-Position

Once the 1,2-dihydroquinoline core is assembled, the next critical step is the introduction of the carbonitrile group at the 4-position.

Methods for Direct Cyanation of Dihydroquinoline Precursors

Direct C-H cyanation represents the most straightforward approach to introducing a nitrile group, avoiding the need for pre-functionalized substrates. While direct cyanation of a saturated 1,2-dihydroquinoline ring can be challenging, methods developed for the corresponding aromatic quinoline can be applied, followed by a selective reduction.

A notable method is the direct oxidative C-H cyanation of quinolines using a vanadium-containing heteropoly acid as a catalyst. rsc.org This reaction employs trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source and molecular oxygen as the terminal oxidant. rsc.org A key feature of this system is its high regioselectivity, preferentially functionalizing the C4-position of the quinoline ring to afford 4-cyanoquinolines. rsc.org Similarly, organic photoredox catalysis using an acridinium (B8443388) catalyst can achieve direct C-H cyanation of various aromatic compounds, including nitrogen-containing heterocycles, with TMSCN under an aerobic atmosphere at room temperature. nih.gov These methods provide a direct route to 4-cyanoquinoline, a direct precursor that can be subsequently reduced to the target 1,2-dihydroquinoline-4-carbonitrile. Other approaches for cyanation involve the use of various cyanating agents on activated precursors, such as purine (B94841) halides, which can be adapted for quinoline systems. mdpi.com

Reissert Reaction and its Adaptations for this compound Synthesis

The Reissert reaction is a cornerstone in the synthesis of quinoline derivatives, traditionally involving the reaction of quinoline with an acid chloride and potassium cyanide to yield a 1-acyl-2-cyano-1,2-dihydroquinoline, commonly known as a Reissert compound. wikipedia.org This classical method provides a direct route to introduce a cyano group at the C2 position.

However, modern adaptations have significantly enhanced the versatility and efficiency of this transformation, allowing for regiochemical control that can favor the formation of 4-carbonitrile isomers. A significant challenge in the classic Reissert reaction is the use of a biphasic system (e.g., methylene chloride/water) to dissolve the cyanide salt, which can lead to competitive hydrolysis of reactive acid chlorides and lower yields. clockss.org

To overcome this, a homogeneous and anhydrous adaptation has been developed. This method employs trimethylsilyl cyanide as the cyanide source in methylene chloride, often with a catalytic amount of aluminum chloride. clockss.org This approach not only avoids the issue of hydrolysis but also simplifies the work-up procedure, as the resulting aluminum salts can be easily removed by filtration through a short column of silica (B1680970) gel. clockss.org

Furthermore, the regioselectivity of the cyano group addition (i.e., to the C2 or C4 position) can be strategically controlled through the choice of catalyst and solvent in Reissert-type reactions. Research has shown that in reactions of quinolines with acylzirconocene chlorides, a cationic Rh(I) catalyst in nitromethane (B149229) preferentially affords the 1,2-adduct. In contrast, a Cu(I)-catalyzed reaction in dichloromethane (B109758) can favor the formation of the 1,4-adduct, which would be a precursor to the this compound scaffold. researchgate.net This catalytic control is crucial for selectively synthesizing the desired isomer.

Transformation of Pre-existing Functionalities to the Carbonitrile Group

While the Reissert reaction incorporates the nitrile functionality during the formation of the dihydroquinoline ring, an alternative strategy involves the synthesis of a 1,2-dihydroquinoline ring with a suitable precursor group at the C4 position, which is subsequently converted to a carbonitrile. This approach allows for greater modularity in synthesis design. Standard organic chemistry transformations can be employed for this purpose, although specific examples on the this compound scaffold require adaptation from general methods.

Common precursors for the synthesis of nitriles include:

Aldehydes: A 4-formyl-1,2-dihydroquinoline could be converted into the corresponding oxime, followed by dehydration using reagents like acetic anhydride (B1165640) or thionyl chloride to yield the 4-carbonitrile.

Carboxylic Acids or Amides: A 1,2-dihydroquinoline-4-carboxylic acid could be converted to the primary amide, which can then be dehydrated using agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to furnish the nitrile.

Halides: A 4-halo-1,2-dihydroquinoline could potentially undergo nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, in a process known as cyanation. This is a direct method for introducing the carbonitrile group.

The feasibility of these transformations depends on the stability of the 1,2-dihydroquinoline ring and the compatibility of other functional groups present on the molecule with the reaction conditions required for the conversion.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The synthesis of stereochemically defined dihydroquinolines is of significant interest. Methodologies have been developed to control both the relative (diastereoselective) and absolute (enantioselective) stereochemistry of these scaffolds.

Enantioselective Synthesis: Asymmetric variations of the Reissert reaction have been developed to produce chiral dihydroquinoline carbonitriles. One effective strategy involves the use of chiral auxiliaries. For instance, acylating the quinoline nitrogen with a chiral acyl chloride, such as one derived from cholesterol chloroformate, can induce facial selectivity during the subsequent cyanide attack, leading to an enantioenriched product. researchgate.net Similarly, an iridium-catalyzed asymmetric partial hydrogenation of 4-substituted quinolines has been shown to produce chiral 1,4-dihydroquinolines with exceptional enantioselectivity (up to 99% ee), demonstrating a powerful method for accessing these chiral cores. nih.gov

Diastereoselective Synthesis: High levels of diastereoselectivity have been achieved in annulation reactions to form highly substituted quinoline frameworks. A notable example is the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. This reaction proceeds under mild conditions to create complex tetrahydroquinoline derivatives bearing two nitrile groups at the C3 position and a new stereocenter at C4, with excellent diastereomeric ratios (dr) often exceeding 20:1. nih.gov While this example leads to a tetrahydroquinoline, the principles of controlling the diastereochemical outcome of the cyclization are directly relevant. Another approach involves the borane-catalyzed redox-neutral endo-1,7-hydride shift of amino-substituted chalcones, which collapses to a dihydroquinoline-4-one scaffold with excellent diastereoselectivity (up to >99:1 dr). nih.gov Such scaffolds could be precursors for further elaboration into chiral 4-carbonitrile derivatives.

Sustainable and Green Chemical Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds like dihydroquinolines. researchgate.net Key strategies include the design of efficient catalysts and the development of processes that minimize solvent use and maximize atom economy.

Catalyst Design and Optimization for Enhanced Efficiency

Catalyst development is central to improving the sustainability and efficiency of synthetic routes. Both organocatalysts and metal-based catalysts have been optimized for dihydroquinoline synthesis.

Organocatalysts: These metal-free catalysts are advantageous due to their generally lower toxicity. Hydrogen-bond donor catalysts, such as ureas and phenols, can activate substrates through noncovalent interactions, mimicking enzymatic processes to achieve high stereoselectivity under mild conditions. ibs.re.kr

Metal Catalysts: The strategic selection of metal catalysts allows for novel and efficient bond formations. Gold catalysts, for instance, have been used for the intramolecular hydroarylation of N-propargylanilines to afford 4-substituted-1,2-dihydroquinolines in an atom-economical fashion. mdpi.com Iridium catalysts, particularly the chiral Ir-SpiroPAP complex, have proven highly effective for the asymmetric hydrogenation of quinolines, achieving high yields and enantioselectivity. nih.gov Copper-catalyzed tandem radical addition/cyclization reactions have also been developed for synthesizing related dihydroquinolin-2(1H)-one structures. mdpi.com

The table below summarizes key catalyst systems and their applications in the synthesis of dihydroquinoline scaffolds.

Catalyst SystemReaction TypeKey Advantages
Aluminum Chloride (AlCl₃) Anhydrous Reissert ReactionPromotes reaction under homogeneous, anhydrous conditions, avoiding side reactions. clockss.org
Iridium-SpiroPAP Asymmetric HydrogenationAchieves high yields (up to 95%) and excellent enantioselectivity (up to 99% ee). nih.gov
Gold(I) Complexes Intramolecular HydroarylationEnables efficient and atom-economical cyclization under mild conditions. mdpi.com
Copper(I) Oxide (Cu₂O) Tandem Radical CyclizationFacilitates the synthesis of complex dihydroquinolinones from simple precursors. mdpi.com
Borane (B(C₆F₅)₃) Redox-Neutral Hydride ShiftCatalyzes cyclization with high yields and excellent diastereoselectivity. nih.gov

Development of Solvent-Free and Atom-Economical Processes

Minimizing waste is a primary goal of green chemistry, addressed through solvent-free reactions and atom-economical processes like domino reactions.

A highly efficient, one-pot synthesis of 1,2-disubstituted-1,2-dihydroquinolines has been reported that proceeds under solvent-free conditions at room temperature without any catalyst. znaturforsch.com This three-component reaction between a quinoline, a dialkyl acetylenedicarboxylate, and an N-phenylcarbamate showcases a remarkably green approach, offering mild conditions and good yields. znaturforsch.com

Reductive Cyclization: 2-Nitrochalcones can be converted to tetrahydroquinolines via a domino reductive cyclization under catalytic hydrogenation conditions. nih.gov

Tandem Hydroarylation-Hydroamination: A heterogeneous catalytic and solvent-free approach can produce 1,2-dihydroquinoline derivatives from aromatic amines and alkynes. mdpi.com

Ring-Closing Carbonyl-Olefin Metathesis (RCCOM): A hydrazine-catalyzed RCCOM of N-prenylated 2-aminobenzaldehydes provides an efficient route to 1,2-dihydroquinolines under simple conditions of alcohol solvent and heat. nih.govchemrxiv.org

These methods exemplify the trend towards more sustainable synthetic practices in heterocyclic chemistry.

Green ApproachReaction ExampleKey Features
Solvent-Free Synthesis Three-component reaction of quinoline, dialkyl acetylenedicarboxylate, and N-phenylcarbamateProceeds at room temperature without catalyst or solvent; good yields. znaturforsch.com
Atom-Economical Domino Reaction Reductive cyclization of 2-nitrochalconesCatalytic hydrogenation triggers a multi-step sequence in one pot. nih.gov
Hydrazine-Catalyzed RCCOM Cyclization of N-prenyl-2-aminobenzaldehydesUses a mild catalyst in an alcohol solvent, avoiding harsh reagents. nih.govchemrxiv.org
Gold-Catalyzed Hydroarylation Cyclization of N-propargylanilinesEfficient, atom-economical route to 4-substituted-1,2-dihydroquinolines. mdpi.com

Rigorous Spectroscopic and Structural Characterization of 1,2 Dihydroquinoline 4 Carbonitrile Systems

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,2-dihydroquinoline-4-carbonitrile systems in solution. Through the application of one- and two-dimensional NMR experiments, detailed information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule can be obtained.

Proton (¹H) NMR Spectroscopic Assignments and Conformation Analysis

For instance, in N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, the aromatic protons typically appear in the downfield region of the spectrum, while the protons of the dihydroquinoline ring and the ethoxy groups resonate at higher fields. chemicalbook.com The coupling patterns observed between adjacent protons are instrumental in assigning specific resonances to their corresponding positions within the molecule.

Table 1: Representative ¹H NMR Chemical Shift Ranges for 1,2-Dihydroquinoline (B8789712) Derivatives

Proton Type Chemical Shift (ppm)
Aromatic Protons 6.7 - 7.7
Dihydroquinoline Ring Protons 3.5 - 6.2
N-H Proton Variable, often broad

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the molecule. chemicalbook.comrsc.org

Conformational analysis, aided by techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal the through-space proximity of protons, providing information about the three-dimensional structure of the molecule in solution. researchgate.net

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the wider range of chemical shifts in ¹³C NMR compared to ¹H NMR, it is often possible to resolve individual signals for each carbon atom in the molecule. libretexts.orglibretexts.org

The chemical shifts of the carbon atoms in this compound systems are sensitive to their hybridization state and the electronegativity of attached atoms. libretexts.org The carbon atom of the nitrile group (C≡N) typically resonates in the range of 110-120 ppm. oregonstate.edu Carbonyl carbons in related quinolone structures appear further downfield, between 170-220 ppm. libretexts.orglibretexts.org The aromatic and alkene carbons generally appear in the overlapping region of 115-170 ppm. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Quinoline (B57606) Derivatives

Carbon Type Chemical Shift (ppm)
Carbonyl (C=O) 170 - 220
Aromatic/Alkene (C=C) 115 - 170
Nitrile (C≡N) 110 - 120

Note: These are general ranges and can be influenced by the specific molecular structure and solvent. oregonstate.edulibretexts.org

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra and for elucidating the detailed structural features of this compound systems. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comsdsu.eduepfl.ch This information is crucial for tracing out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon resonances based on their attached protons. researchgate.netwikipedia.orgsdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netwikipedia.orgyoutube.comsdsu.eduepfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, providing valuable information about the conformation and stereochemistry of the molecule. researchgate.netwikipedia.org

By combining the information from these 2D NMR experiments, a detailed and unambiguous picture of the molecular structure of this compound derivatives can be constructed. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. nih.gov For this compound and its derivatives, HRMS provides an accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgnih.gov This high level of accuracy enables the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of the synthesized compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govcompoundchem.com The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups within the molecule. compoundchem.comnist.gov

For this compound systems, these techniques are instrumental in identifying key functional groups:

Nitrile Group (C≡N): A sharp and characteristic absorption band for the nitrile stretching vibration is expected in the IR spectrum. libretexts.org

Carbonyl Group (C=O): In derivatives containing a carbonyl moiety, a strong absorption band will be present in the IR spectrum. libretexts.org

N-H and C-H Bonds: The stretching and bending vibrations of N-H and C-H bonds also give rise to characteristic bands in the IR spectrum. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound and Related Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2210 - 2260
Carbonyl (C=O) Stretching 1670 - 1780
Alkene (C=C) Stretching 1640 - 1680
N-H Stretching 3300 - 3500
C-H (Aromatic) Stretching ~3030

Source: Compiled from data in libretexts.orglibretexts.org

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak or absent in the IR spectrum. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Solid-State Structure Elucidation

For chiral molecules, SCXRD can be used to determine the absolute stereochemistry, which is crucial for understanding their biological activity. nih.gov The crystal packing information obtained from SCXRD studies also provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

The photophysical characteristics of quinoline derivatives are of significant interest due to their potential applications in materials science and biological imaging. While specific, detailed experimental data for this compound is not extensively available in the public domain, the spectroscopic properties can be inferred from studies on closely related quinoline structures. The electronic absorption and emission profiles are highly sensitive to the substitution pattern on the quinoline ring system.

UV-Vis Absorption Characteristics

The UV-Vis absorption spectra of quinoline derivatives are typically characterized by multiple bands in the ultraviolet and visible regions, corresponding to π–π* and n–π* electronic transitions. The position and intensity of these absorption maxima (λmax) are influenced by the nature and position of substituents on the heterocyclic and carbocyclic rings.

For instance, studies on various quinoline derivatives have shown absorption bands in the range of 280 to 510 nm. The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. In many quinoline systems, the presence of a cyano group, particularly in conjugation with the aromatic system, is expected to influence the electronic transitions.

While specific molar absorptivity (ε) values for this compound are not reported, related quinoline derivatives exhibit a wide range of molar extinction coefficients, often in the order of 10³ to 10⁴ M⁻¹cm⁻¹.

Fluorescence Properties

Quinoline and its derivatives are well-known for their fluorescent properties. The emission wavelength, quantum yield (Φf), and Stokes shift are key parameters that define their fluorescence behavior and are highly dependent on the molecular structure and the solvent environment.

Research on various fluorescent quinoline derivatives indicates that emission can occur across the visible spectrum, from blue to red. For example, certain quinoline-based chemosensors have been reported to exhibit fluorescence emission maxima around 495 nm and 512 nm. acs.org The introduction of an amino group at specific positions on the quinoline scaffold has been shown to significantly enhance the fluorescence quantum yield, with some derivatives reaching values as high as 83%. nih.gov

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. For many organic fluorophores, the quantum yield can vary significantly. For example, the quantum yields of some organic compounds can be as high as 0.35, while for others it can be much lower. frontiersin.org The quantum yield of quinoline derivatives is influenced by factors such as structural rigidity and the presence of quenching groups. For instance, a study on 2-quinolinone derivatives showed that a more rigid structure can promote more efficient fluorescence.

The Stokes shift, which is the difference between the absorption and emission maxima, is another important characteristic. Large Stokes shifts are often observed for fluorescent molecules where the dipole moment is higher in the excited state than in the ground state.

The following table provides a generalized overview of the expected photophysical properties of this compound based on data from related quinoline compounds. It is important to note that these are representative ranges and the actual values for the specific compound may vary.

Photophysical ParameterExpected Range/Value (based on related compounds)
Absorption Maximum (λmax)280 - 400 nm
Molar Absorptivity (ε)1,000 - 20,000 M⁻¹cm⁻¹
Emission Maximum (λem)400 - 550 nm
Fluorescence Quantum Yield (Φf)0.01 - 0.85
Stokes Shift (nm)50 - 150 nm

This table is an estimation based on data from various quinoline derivatives and does not represent experimentally verified data for this compound.

Chemical Reactivity and Strategic Derivatization of 1,2 Dihydroquinoline 4 Carbonitrile

Reactions at the Dihydroquinoline Core

The dihydroquinoline core of the title compound is amenable to a range of reactions, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction processes that modify the heterocyclic ring system.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) reactions are fundamental transformations for functionalizing aromatic rings. masterorganicchemistry.comyoutube.comlibretexts.org In the context of 1,2-dihydroquinoline (B8789712) derivatives, the benzene (B151609) ring fused to the dihydropyridine (B1217469) moiety can undergo substitution, although the reactivity is influenced by the existing substituents and the nature of the electrophile. The reaction typically proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion, followed by the removal of a proton to restore aromaticity. libretexts.org

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, nitration is achieved using a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the active electrophile. youtube.com The position of substitution on the aromatic ring of the dihydroquinoline is directed by the activating or deactivating nature of the existing groups.

A proposed general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, leading to a resonance-stabilized carbocation. dalalinstitute.com Subsequent loss of a proton restores the aromatic system, yielding the substituted product.

Nucleophilic Substitution Pathways on the Dihydroquinoline Scaffold

Nucleophilic substitution reactions on the dihydroquinoline scaffold can occur, particularly if a suitable leaving group is present on the ring. While 1,2-dihydroquinoline-4-carbonitrile itself does not possess an inherent leaving group on the dihydroquinoline core for direct nucleophilic aromatic substitution (SNAr), derivatives can be synthesized to facilitate such reactions. For example, chloro-substituted quinolines are known to undergo nucleophilic substitution. researchgate.net

The reactivity of chloroquinolines towards nucleophiles can be influenced by the position of the chlorine atom and the reaction conditions. For instance, 4-chloroquinolines can exhibit different reactivity compared to 2-chloroquinolines. researchgate.net Acid or base catalysis can also play a significant role in these substitution reactions. researchgate.net Nucleophiles such as amines, alkoxides, and triazoles have been successfully employed to displace a halide from the quinoline (B57606) ring system. researchgate.netmdpi.com

It's important to note that nucleophilic attack can also occur at the C2 or C4 positions of the quinoline ring, especially in the fully aromatized quinoline system. quimicaorganica.org

Oxidation Reactions to Aromatized Quinoline-4-carbonitrile Derivatives

The 1,2-dihydroquinoline ring system is susceptible to oxidation, leading to the formation of the corresponding fully aromatic quinoline derivative. This aromatization can be a spontaneous process, sometimes occurring during the synthesis or workup of dihydroquinolines, even under an inert atmosphere. mdpi.com For example, the synthesis of 4-phenyl-1,2-dihydroquinoline can be accompanied by its partial oxidation to 4-phenylquinoline. mdpi.com

Various oxidizing agents and conditions can be employed to intentionally effect this transformation. The choice of catalyst and reaction conditions can be crucial in selectively promoting aromatization over other potential side reactions. nih.gov In some synthetic strategies, the in situ oxidation of a dihydroquinoline intermediate is a key step in accessing the final quinoline product. nih.gov For instance, after a ring-closing metathesis reaction to form a dihydroquinoline, treatment with acid can lead to deprotection and subsequent autooxidation to the quinoline. nih.gov

The ease of oxidation highlights a key aspect of the chemistry of 1,2-dihydroquinolines and provides a direct synthetic route to the corresponding quinoline-4-carbonitriles, which are themselves valuable synthetic intermediates.

PrecursorReaction ConditionProductYieldReference
N-prenylated 2-aminobenzaldehyde (B1207257) (N-Boc protected)1. RCCOM 2. 1 M HClQuinoline61% nih.gov
4-Phenyl-1,2-dihydroquinolineGold-catalyzed IMHA reaction conditions4-Phenylquinoline56% mdpi.com

Reduction Chemistry of the Dihydroquinoline Ring System

The 1,2-dihydroquinoline ring can be further reduced to a 1,2,3,4-tetrahydroquinoline. This transformation typically involves catalytic hydrogenation or the use of reducing agents like hydrosilanes. For example, the reduction of quinoline itself can proceed through a 1,2-dihydroquinoline intermediate, which is then further reduced to the tetrahydroquinoline. researchgate.net

The choice of catalyst and reaction conditions can influence the outcome of the reduction. For instance, hydrogenation of a quinoline precursor at 1 atmosphere of hydrogen using a 5% Pd/C catalyst primarily yielded the dihydroquinoline, while at 4 atmospheres, the fully aromatic quinoline was the major product. nih.gov Changing the catalyst to 5% Pt/C at 4 atmospheres of hydrogen, however, favored the formation of the tetrahydroquinoline. nih.gov

The reduction of substituted quinolines to their corresponding 1,2,3,4-tetrahydroquinolines has been achieved using a system of hydrosilane and ethanol (B145695) catalyzed by TiO₂-supported gold nanoparticles. researchgate.net Mechanistic studies with deuterium (B1214612) labeling in the reduction of 8-methoxyquinoline (B1362559) revealed that hydrides from the hydrosilane add to the C2 and C4 positions, while protons from ethanol add to the C3 position and the nitrogen atom. researchgate.net

Transformations of the 4-Carbonitrile Functional Group

The carbonitrile group at the 4-position of the dihydroquinoline ring is a versatile functional handle that can undergo a variety of chemical transformations, most notably nucleophilic addition reactions.

Nucleophilic Addition Reactions to the Nitrile Moiety

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reaction is a fundamental transformation in organic chemistry, allowing for the conversion of nitriles into a wide array of other functional groups. khanacademy.org

Nucleophilic addition to the nitrile can lead to the formation of imines, which can then be hydrolyzed to ketones or reduced to amines. The specific outcome depends on the nature of the nucleophile and the reaction conditions. For example, Grignard reagents and organolithium compounds are common carbon-based nucleophiles that add to nitriles.

In the context of α,β-unsaturated carbonyl compounds, which share some electronic similarities with the conjugated system in this compound, nucleophilic additions can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or conjugate addition). youtube.comyoutube.com The regioselectivity of these additions is influenced by factors such as the "hardness" or "softness" of the nucleophile and steric hindrance. youtube.comyoutube.com While not a carbonyl, the conjugated system in the dihydroquinoline could potentially influence the reactivity of the nitrile group in a similar fashion.

Hydrolysis of the Carbonitrile to Carboxamide and Carboxylic Acid Derivatives

The cyano group at the C4 position of this compound is a versatile functional handle that can be readily hydrolyzed to the corresponding primary carboxamide and subsequently to the carboxylic acid under both acidic and basic conditions. This two-stage hydrolysis is a fundamental transformation for converting nitriles into other key functional groups.

The initial step is the hydration of the carbon-nitrogen triple bond to form a carboxamide intermediate, 1,2-dihydroquinoline-4-carboxamide. This reaction can be catalyzed by either acid or base. In the presence of a dilute acid, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. Subsequent tautomerization of the resulting imidic acid yields the more stable amide. researchgate.net Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, and the resulting anion is protonated by water to give the imidic acid, which then tautomerizes to the amide. researchgate.net

Further hydrolysis of the carboxamide intermediate to the carboxylic acid, 1,2-dihydroquinoline-4-carboxylic acid, requires more forcing conditions, such as heating under reflux with a more concentrated acid or base. researchgate.net During acidic hydrolysis, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic for attack by water. This leads to the eventual elimination of an ammonium (B1175870) ion, which, in an acidic medium, forms an ammonium salt (e.g., ammonium chloride if HCl is used). researchgate.net In alkaline hydrolysis, the hydroxide ion acts as the nucleophile, and the reaction ultimately produces the carboxylate salt and ammonia (B1221849) gas. wikipedia.org To obtain the free carboxylic acid from alkaline hydrolysis, the final reaction mixture must be neutralized with a strong acid. wikipedia.org

This selective transformation has been demonstrated in related systems; for instance, 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-1-yl)propanenitriles have been effectively hydrolyzed to the corresponding propanamides using a mixture of hydrochloric and acetic acids with a low water content, showcasing a method for selective hydration of the nitrile group under controlled conditions. rsc.org

Table 1: General Conditions for Hydrolysis of this compound

Starting MaterialProductReagents and ConditionsReaction Type
This compound1,2-Dihydroquinoline-4-carboxamideDilute H₂SO₄ or HCl, H₂O, moderate heatAcid-catalyzed partial hydrolysis
This compound1,2-Dihydroquinoline-4-carboxamideAqueous NaOH or KOH, H₂O₂, moderate heatBase-catalyzed partial hydrolysis
1,2-Dihydroquinoline-4-carboxamide1,2-Dihydroquinoline-4-carboxylic acidConcentrated H₂SO₄ or HCl, H₂O, refluxAcid-catalyzed full hydrolysis
1,2-Dihydroquinoline-4-carboxamideSodium 1,2-dihydroquinoline-4-carboxylateConcentrated NaOH, H₂O, refluxBase-catalyzed full hydrolysis

This table presents generalized reaction conditions based on standard nitrile hydrolysis procedures.

Conversion of the Carbonitrile to Other Functional Groups (e.g., amines, aldehydes, ketones)

Beyond hydrolysis, the nitrile group of this compound serves as a precursor to other important functional groups, including amines, aldehydes, and ketones, significantly broadening its synthetic utility.

Reduction to Amines: The carbon-nitrogen triple bond can be completely reduced to a primary amine, (1,2-dihydroquinolin-4-yl)methanamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the amine after an aqueous workup.

Conversion to Ketones: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to the nitrile provides a reliable method for synthesizing ketones. The organometallic reagent attacks the electrophilic nitrile carbon to form an imine anion intermediate. This intermediate is stable to further addition of the organometallic reagent. Subsequent hydrolysis of the imine salt in an acidic aqueous workup yields the corresponding ketone, 4-acyl-1,2-dihydroquinoline.

Conversion to Aldehydes: The partial reduction of the nitrile to an aldehyde, 1,2-dihydroquinoline-4-carbaldehyde, can be achieved using specific reducing agents that can be stopped at the intermediate imine stage before full reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, typically used at low temperatures. The reaction proceeds via a stable aluminum-imine complex, which is then hydrolyzed during workup to release the aldehyde.

Table 2: Conversion of this compound to Other Functional Groups

ProductReagentsReaction Type
(1,2-Dihydroquinolin-4-yl)methanamine1. LiAlH₄ in THF/ether2. H₂O workupReduction
4-Acyl-1,2-dihydroquinoline1. R-MgBr or R-Li in ether/THF2. H₃O⁺ workupGrignard/Organolithium Addition
1,2-Dihydroquinoline-4-carbaldehyde1. DIBAL-H in toluene, low temp.2. H₂O workupPartial Reduction

This table illustrates common synthetic transformations for the nitrile functional group.

Cyclization and Annulation Reactions Utilizing this compound as a Building Block

Currently, there is a notable lack of specific documented research in which this compound itself is utilized as a foundational building block for subsequent cyclization or annulation reactions to form more complex, fused heterocyclic systems. While the synthesis of the 1,2-dihydroquinoline core via cyclization is extensively reported nih.govchemrxiv.org, its application as a starting material in further ring-forming reactions appears to be an underexplored area of its chemistry.

In principle, the enamine-like double bond within the dihydroquinoline ring could participate as a dienophile or as a 2π component in various cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) could be envisioned where the C3-C4 double bond reacts with a suitable diene. wikipedia.orgsigmaaldrich.com However, the reactivity of this system is complex; the electron-donating secondary amine may activate the double bond for certain reactions while also providing a site for competing side reactions.

Analogous systems offer a conceptual basis for potential transformations. For example, intramolecular Diels-Alder reactions have been successfully carried out on 4-pyridazinecarbonitriles bearing alkyne side chains to construct fused benzonitriles. mdpi.com This suggests that if an appropriate diene were tethered to the this compound core, a similar intramolecular cyclization could be feasible. Similarly, 5-vinyldihydropyridones have been shown to undergo Diels-Alder reactions to afford octahydroquinoline derivatives, demonstrating that dihydropyridine systems can act as dienes in cycloadditions. nih.gov These examples highlight the potential reactivity of such scaffolds, though direct application to this compound has not been reported.

Studies on Regioselectivity, Chemoselectivity, and Stereoselectivity in Derivatization Processes

Detailed studies focusing specifically on the regioselectivity, chemoselectivity, and stereoselectivity of derivatization reactions on the this compound scaffold are not extensively available in the current literature. Most published research on selectivity in the context of dihydroquinolines pertains to the initial synthesis of the ring system itself, rather than its subsequent functionalization. mdpi.comnih.gov

Chemoselectivity: The this compound molecule presents several distinct reactive sites: the nitrile group, the N-H of the secondary amine, the C=C double bond (enamine functionality), and the aromatic ring. Chemoselectivity would dictate which of these sites reacts preferentially with a given reagent. For instance, in reactions with a strong, non-nucleophilic base followed by an electrophile, deprotonation could occur at the N-H position. Conversely, electrophilic addition might target the electron-rich C3 position of the enamine system. The nitrile group offers a site for nucleophilic attack or reduction. The preferred reaction pathway would depend heavily on the specific reagents and conditions employed, but systematic studies on this competition are lacking.

Stereoselectivity: The C4 carbon is a prochiral center. Reactions that create a new stereocenter at C3 or C4, or add across the C3-C4 double bond, could potentially proceed with diastereoselectivity or enantioselectivity. For example, the hydrogenation of the double bond would create two new stereocenters (at C3 and C4), and the stereochemical outcome (cis or trans) would depend on the catalyst and conditions used, often with the substrate approaching the catalyst from the less sterically hindered face. Asymmetric catalysis could, in principle, be used to achieve enantioselective transformations at these positions. However, specific studies detailing such stereoselective derivatizations of this compound are not readily found in published literature.

In-Depth Theoretical and Computational Analysis of this compound Remains an Open Area of Research

A comprehensive review of available scientific literature and chemical databases indicates that detailed theoretical and computational investigations specifically focused on the compound This compound have not been publicly reported. While extensive research employing quantum chemical calculations and molecular dynamics simulations exists for a wide array of related quinoline derivatives, this specific molecule has not been the subject of dedicated studies according to accessible data.

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide deep insights into the electronic structure and behavior of chemical compounds. rsc.orgnih.gov Similarly, Natural Bond Orbital (NBO) analysis helps in understanding charge delocalization, and molecular dynamics (MD) simulations are invaluable for studying conformational changes and intermolecular interactions. mdpi.comresearchgate.net

Numerous studies have successfully applied these methods to various quinoline derivatives, including:

2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives : Investigated for their potential as P-glycoprotein inhibitors, with QSAR and molecular docking studies providing insights into their structure-activity relationships.

Tetrahydroquinoline derivatives : Analyzed through 3D-QSAR modeling and molecular dynamics simulations to design novel inhibitors for anticancer targets like LSD1. mdpi.com

General quinoline derivatives : Their electronic and photophysical properties have been characterized using DFT and time-dependent DFT (TD-DFT) calculations to explore their potential in various applications. rsc.org

These studies on analogous structures highlight the scientific community's interest in the quinoline scaffold. For instance, research on related compounds has yielded detailed data on optimized geometries, HOMO-LUMO energy gaps, electrostatic potential surfaces, and non-linear optical properties. nih.gov However, the presence of different functional groups or variations in the degree of saturation, such as the 'oxo' group in 2-oxo-1,2-dihydroquinoline-4-carbonitrile or the fully saturated ring in tetrahydroquinolines, significantly alters the electronic and structural properties of the molecule. researchgate.netamericanelements.com Therefore, the specific findings from these studies cannot be directly extrapolated to this compound.

The absence of dedicated computational research on this compound means that crucial data points required for a thorough analysis as per the requested outline—including optimized geometric parameters, FMO energy values, MEP maps, NBO stabilization energies, NLO properties, and conformational dynamics from MD simulations—are not available.

Consequently, a detailed article focusing solely on the theoretical and computational investigations of this compound cannot be generated at this time. The field remains open for future research to explore the unique electronic and structural characteristics of this specific molecule.

Theoretical and Computational Investigations of 1,2 Dihydroquinoline 4 Carbonitrile

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are instrumental in modern drug discovery and materials science, allowing for the prediction of a compound's activity or properties before its synthesis, thus saving time and resources. mdpi.comresearchgate.net For the 1,2-dihydroquinoline (B8789712) class of compounds, QSAR studies have been particularly valuable in exploring their potential as therapeutic agents.

Detailed Research Findings

Research into quinoline (B57606) derivatives has shown their potential as cytostatic agents and topoisomerase-II inhibitors, which interfere with DNA replication. nih.gov Although specific QSAR models for 1,2-dihydroquinoline-4-carbonitrile were not found, studies on analogous structures, such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, offer significant insights.

One such study focused on a series of 18 derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and their inhibitory activity against P-glycoprotein (ABCB1), a protein associated with multidrug resistance (MDR) in cancer. nih.govnih.gov The researchers developed various QSAR models using machine learning (ML) methods like k-nearest neighbors (KNN), decision tree (DT), and gradient boosting (GB). nih.gov These models were built using a large set of 199 2D and 3D molecular descriptors calculated to numerically represent the molecular structure. nih.gov

The goal was to create a reliable model to predict the inhibitory activity and guide the design of new, more potent quinoline derivatives. nih.govnih.gov Among the developed models, a gradient boosting-based model demonstrated the highest predictive power, achieving a coefficient of determination (R²) of 95% using just a single descriptor. nih.gov This indicates a strong correlation between the descriptor and the biological activity.

Similarly, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy. mdpi.com These models yielded statistically robust results with good predictive capabilities (CoMFA q² = 0.778, R²pred = 0.709; CoMSIA q² = 0.764, R²pred = 0.713), helping to guide the design of new inhibitors. mdpi.com

The table below summarizes the findings from a representative QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives.

Model TypeKey Descriptor(s)RMSEValidation
Gradient Boosting (CatBoost)1 Descriptor0.950.283Internal/External
K-Nearest Neighbors (KNN)Multiple Descriptors--Internal/External
Decision Tree (DT)Multiple Descriptors--Internal/External
Back Propagation Neural Networks (BPNN)Multiple Descriptors--Internal/External
Data derived from a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors. nih.govnih.gov
R²: Coefficient of Determination; RMSE: Root Mean Squared Error.

These studies underscore the power of QSAR/QSPR modeling in the rational design of quinoline-based compounds. While these findings are for structurally related analogs, the methodologies are directly applicable to future investigations of this compound, provided relevant biological activity data becomes available.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions, allowing for the characterization of transient species like intermediates and transition states that are often difficult or impossible to observe experimentally. smu.edu Such studies are crucial for understanding reaction feasibility, selectivity, and for optimizing reaction conditions.

Detailed Research Findings

A notable study investigated the kinetic resolution of N-Boc-2-aryl-1,2-dihydroquinolines via lithiation. nih.gov Density Functional Theory (DFT) calculations were employed to support experimental findings. The calculations revealed that electrophilic trapping of the lithiated intermediate occurs at the C-4 position of the dihydroquinoline ring. nih.gov Furthermore, transition state calculations were performed to determine the energy barrier for the rotation of the N-Boc (tert-butoxycarbonyl) group. The Gibbs energy of activation for this rotation was calculated to be approximately 43 kJ mol⁻¹ at -78 °C, a value that showed reasonable agreement with experimental data obtained from variable temperature NMR spectroscopy. nih.gov

Another area of investigation has been the synthesis of 1,2-dihydroquinolines through hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). nih.govchemrxiv.org Stepwise investigations of the reaction, including cycloaddition and cycloreversion steps, revealed important mechanistic details. nih.gov It was observed that, compared to analogous oxygen-containing substrates, the cycloaddition step in the formation of the 1,2-dihydroquinoline ring is slower, whereas the subsequent cycloreversion step is more facile. nih.govchemrxiv.org This difference in reactivity is attributed to the electronic effects of the nitrogen atom within the heterocyclic ring. nih.gov

The table below presents key computational findings from a study on the N-Boc-2-aryl-1,2-dihydroquinoline system.

Computational MethodSystem StudiedFindingCalculated Value
DFTN-Boc-2-aryl-1,2-dihydroquinolineRotational Barrier of Boc group (ΔG≠)~43 kJ mol⁻¹
DFTN-Boc-2-aryl-1,2-dihydroquinolineEnthalpy of Activation (ΔH≠)~38 kJ mol⁻¹
DFTN-Boc-2-aryl-1,2-dihydroquinolineEntropy of Activation (ΔS≠)~-25 J K⁻¹ mol⁻¹
Data derived from a computational study on the lithiation of N-Boc-2-aryl-1,2-dihydroquinolines. nih.gov

These examples demonstrate the application of computational chemistry to elucidate the intricate details of reaction mechanisms and transition states within the 1,2-dihydroquinoline family. Such theoretical approaches are essential for rationalizing observed chemical behaviors and for designing novel synthetic strategies.

Mechanistic Studies of Reactions Involving 1,2 Dihydroquinoline 4 Carbonitrile

Experimental Elucidation of Reaction Pathways and Intermediates

The pathways to synthesize the 1,2-dihydroquinoline (B8789712) scaffold are varied, with experimental and computational methods providing evidence for the proposed mechanisms.

One prominent pathway is the gold(I)-catalyzed intramolecular hydroarylation (IMHA) of N-substituted-N-propargylanilines. mdpi.com The reaction is proposed to proceed via a Friedel–Crafts type mechanism. This pathway begins with the η2-coordination of the alkyne moiety to the gold catalyst, forming complex I. This is followed by an electrophilic aromatic substitution that generates a Wheland-type intermediate (II). The final 1,2-dihydroquinoline product is formed after subsequent aromatization and protodeauration steps. mdpi.com

Another well-studied reaction is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.govchemrxiv.org In a stepwise investigation of this reaction, an intermediate was successfully isolated and its structure was confirmed by single-crystal X-ray analysis. nih.gov This provides concrete experimental evidence for the proposed reaction course. Further studies comparing nitrogen-containing substrates with their oxygen-containing counterparts revealed that the initial cycloaddition step is slower for the nitrogen derivatives. nih.govchemrxiv.org

In the derivatization of N-Boc-2-aryl-1,2-dihydroquinolines, lithiation followed by electrophilic trapping has been shown to occur exclusively at the C-4 position. This regioselectivity is supported by Density Functional Theory (DFT) studies, which provide computational evidence for the observed reaction pathway. nih.gov Some reactions proceed through radical intermediates. For instance, the synthesis of trifluoromethylated dihydroquinolinones using Togni's reagents and a copper catalyst involves a cascade radical addition/cyclization mechanism. mdpi.com Similarly, a nickel-catalyzed tandem reaction for producing dihydroquinolin-2-ones is understood to proceed through a benzyl (B1604629) radical intermediate generated from an amine-I2 charge-transfer complex. mdpi.com The identification of such transient species is often accomplished using advanced techniques like electrospray ionization mass spectrometry (ESI-MS), which can detect charged intermediates common in both transition metal-catalyzed and organocatalytic reactions. nih.gov

Investigation of Catalytic Cycles in Transition Metal-Mediated and Organocatalytic Transformations

Catalytic cycles are the heart of many modern synthetic reactions, enabling the efficient and selective formation of complex molecules with only a substoichiometric amount of a catalyst. organic-chemistry.org Both transition metals and small organic molecules are employed to catalyze the formation of the 1,2-dihydroquinoline ring system.

Transition Metal-Mediated Catalysis Transition metals are effective catalysts due to their variable oxidation states and ability to form stable coordination complexes, which facilitate bond formations and increase reaction rates under mild conditions. organic-chemistry.org

A key example is the gold(I)-catalyzed IMHA reaction for synthesizing 4-substituted-1,2-dihydroquinolines. The proposed catalytic cycle begins with the coordination of the alkyne substrate to the Au(I) catalyst. This activation facilitates an intramolecular attack from the aniline (B41778) ring, leading to a cyclized intermediate. A protodeauration step then releases the 1,2-dihydroquinoline product and regenerates the active Au(I) catalyst, allowing it to re-enter the cycle. mdpi.com

Nickel catalysis has also been employed in the synthesis of related dihydroquinolin-2-ones. One proposed mechanism involves a Ni(0)/Ni(I) cycle. Here, a Ni(0) species initiates a single-electron transfer to form a radical intermediate from the substrate. This intermediate undergoes cyclization and is then oxidized by Ni(I) to yield the final product and regenerate the Ni(0) catalyst, thus closing the catalytic loop. mdpi.com Other transition metals like rhodium and iron have also been used to catalyze the formation of 1,2-dihydroquinolines through various amination and coupling reactions. organic-chemistry.org

Organocatalytic Transformations Organocatalysis utilizes small, metal-free organic molecules to accelerate reactions. A notable example is the hydrazine-catalyzed RCCOM. In this cycle, the hydrazine (B178648) catalyst reacts with the N-prenylated 2-aminobenzaldehyde (B1207257) substrate to initiate the ring-closing metathesis. nih.govchemrxiv.org This reaction demonstrates the ability of an organic molecule to catalyze the transformation without the need for a metal center. No reaction was observed when trifluoroacetic acid (TFA) was used as a catalyst instead of the hydrazine catalyst, highlighting the crucial role of the specific organocatalyst. chemrxiv.org

General organocatalytic strategies, such as those proceeding through iminium ion intermediates, have been developed for asymmetric transformations. nih.gov For instance, chiral amines can catalyze Diels-Alder reactions by forming an activated iminium ion with an α,β-unsaturated aldehyde, which then reacts with a diene. Hydrolysis of the resulting adduct yields the product and regenerates the amine catalyst. nih.gov While not directly applied to 1,2-dihydroquinoline-4-carbonitrile in the reviewed literature, these principles guide the development of new organocatalytic methods for synthesizing complex heterocyclic scaffolds. rsc.orgnih.gov

Kinetic and Thermodynamic Investigations of Synthetic and Derivatization Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and energy barriers, offering deeper mechanistic insight.

Kinetic Investigations Kinetic studies have been particularly insightful in the context of asymmetric synthesis and reaction rate comparisons. In the synthesis of chiral 1,2-dihydroquinolines, a kinetic resolution of N-Boc-2-aryl-1,2-dihydroquinolines was achieved using n-butyllithium and the chiral ligand sparteine. This method yielded highly enantiomerically enriched products, with enantiomeric ratios (er) reaching up to 99:1. nih.gov

Table 1: Kinetic Resolution of N-Boc-2-aryl-1,2-dihydroquinolines nih.gov
Aryl Group at C-2Yield of Recovered Starting Material (%)Enantiomeric Ratio (er)
Phenyl4598:2
4-Methoxyphenyl4499:1
4-Fluorophenyl4898:2
2-Thienyl4597:3
Tolyl4396:4

Furthermore, variable temperature NMR spectroscopy was used to determine the kinetic barrier for the rotation of the N-Boc carbonyl group in a 2-aryl-1,2-dihydroquinoline derivative. The Gibbs free energy of activation (ΔG‡) for this process was found to be approximately 49 kJ mol⁻¹ at 195 K, providing a quantitative measure of the conformational dynamics of the molecule. nih.gov

In comparative kinetic studies of the RCCOM reaction, it was observed that the cycloreversion step to form the 1,2-dihydroquinoline ring is significantly faster for nitrogen-containing substrates compared to their oxygen-containing analogs. nih.gov This suggests that the nitrogen atom plays a role in facilitating the bond-breaking process in the final step of the reaction. nih.govchemrxiv.org

Thermodynamic Investigations While detailed thermodynamic data such as the enthalpy (ΔH) and entropy (ΔS) of reaction for the synthesis and derivatization of this compound are not extensively reported in the reviewed literature, general principles of thermodynamics are crucial for understanding these transformations. Techniques like isothermal titration calorimetry are used in related fields to quantify the thermodynamic effects, such as distinguishing between enthalpy-driven and entropy-driven binding events in multivalent systems. rsc.org Such quantitative understanding remains an area for future investigation in the context of this compound to fully characterize the energy landscapes of its associated reactions.

Emerging Research Directions and Synthetic Utility of 1,2 Dihydroquinoline 4 Carbonitrile

Role as a Versatile Synthetic Intermediate in the Construction of Complex Heterocyclic Architectures

1,2-Dihydroquinoline-4-carbonitrile serves as a key precursor for a diverse range of more complex heterocyclic systems. The inherent reactivity of the dihydroquinoline core, coupled with the functional handle provided by the carbonitrile group, allows for a variety of chemical transformations.

One of the prominent applications of this scaffold is in the synthesis of fused heterocyclic systems. For instance, the reaction of 4-alkylamino-2-chloroquinoline-3-carbonitriles with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinolines. rsc.org Subsequent diazotization of these compounds can yield novel ring systems like 2,4-diazidoquinoline-3-carbonitrile. rsc.org This highlights the utility of the dihydroquinoline-4-carbonitrile framework in accessing unique and previously unexplored chemical space.

Furthermore, the dihydroquinoline structure itself is a crucial component of many biologically significant molecules. mdpi.comresearchgate.net The development of synthetic routes to functionalized 1,2-dihydroquinolines is an active area of research, driven by their potential applications in medicinal chemistry. For example, derivatives of 1,2-dihydroquinolines have been investigated for their potential in treating leukemia and HIV-1. nih.gov The ability to readily access and functionalize the this compound core is therefore of significant interest for the synthesis of new therapeutic agents.

The versatility of this intermediate is further demonstrated by its use in the synthesis of quinoline-embelin derivatives. nih.gov A series of new dihydroquinoline embelin (B1684587) derivatives were synthesized from the natural benzoquinone embelin, anilines, and aromatic aldehydes, showcasing the adaptability of the dihydroquinoline core in multi-component reactions to generate structurally complex and potentially bioactive molecules. nih.gov

The following table summarizes selected examples of complex heterocycles synthesized from 1,2-dihydroquinoline (B8789712) derivatives, illustrating the broad scope of this synthetic intermediate.

Starting MaterialReagents and ConditionsProductReference
4-Alkylamino-2-chloroquinoline-3-carbonitrilesHydrazine hydrate3-Amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline rsc.org
3-Amino-4-hydrazino-1H-pyrazolo[3,4-b]quinolineDiazotization2,4-Diazidoquinoline-3-carbonitrile rsc.org
Embelin, anilines, aromatic aldehydesAgOTfDihydroquinoline embelin derivatives nih.gov

Integration into Cascade and Domino Reaction Sequences

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. nih.govmdpi.comresearchgate.net The this compound scaffold is well-suited for integration into such reaction sequences, enabling the rapid construction of intricate molecular frameworks from simple starting materials.

A notable example is the synthesis of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones, and 4(1H)-quinolinones through domino reactions. nih.govmdpi.comresearchgate.netnih.gov These processes can involve a variety of transformations, including reduction or oxidation followed by cyclization, SNAr-terminated sequences, and acid-catalyzed ring closures. nih.govmdpi.comresearchgate.net The ability to orchestrate these sequential reactions allows for the efficient synthesis of a wide range of quinoline (B57606) derivatives with diverse substitution patterns.

Organocatalytic cascade reactions have also been employed to construct hydroisoquinoline scaffolds, which are structurally related to dihydroquinolines. rsc.orgchemrxiv.orgrsc.org For instance, a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade has been developed for the enantioselective synthesis of highly functionalized hydroisoquinolines. rsc.org While not directly involving this compound, these examples showcase the potential of cascade strategies for the synthesis of related heterocyclic systems and suggest future directions for the application of the dihydroquinoline core in similar transformations.

The following table provides examples of domino reactions used to synthesize quinoline derivatives, highlighting the efficiency and versatility of this approach.

Reaction TypeKey TransformationsProduct ClassReference
Domino Reduction-Reductive AminationReduction of nitro group, formation of cyclic imine, further reduction1,2,3,4-Tetrahydroquinolines nih.govmdpi.comresearchgate.net
Domino SNAr-Terminated SequenceIntermolecular SN2 reaction followed by intramolecular SNAr displacementTetrahydroquinolines nih.govmdpi.com
Organocatalytic CascadeTrienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closingHydroisoquinolines rsc.org

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Functionalization

The development of efficient and practical methods for the synthesis and functionalization of 1,2-dihydroquinolines is crucial for unlocking their full potential as synthetic intermediates. organic-chemistry.org Researchers have explored a variety of catalytic systems and reaction conditions to improve the accessibility and expand the scope of these valuable compounds.

Gold-catalyzed intramolecular hydroarylation has emerged as a powerful tool for the synthesis of 4-substituted-1,2-dihydroquinolines. mdpi.comnih.gov This approach utilizes N-ethoxycarbonyl protected-N-propargylanilines as building blocks, which undergo a 6-endo cyclization to afford the desired products in good to high yields. mdpi.comnih.gov Fine-tuning of the catalyst allows for regioselective cyclization, providing access to a range of substituted dihydroquinolines.

Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) offers another innovative route to 1,2-dihydroquinolines. chemrxiv.orgnih.gov This method converts readily available N-allyl 2-aminobenzaldehydes into 1,2-dihydroquinolines with high efficiency. chemrxiv.orgnih.gov The reaction proceeds under mild conditions and is compatible with a variety of functional groups, making it a valuable addition to the synthetic chemist's toolbox.

Furthermore, methods for the direct functionalization of the 1,2-dihydroquinoline core are being actively developed. Oxidative C-H functionalization provides a modular and efficient route to α-substituted 1,2-dihydroquinolines. nih.gov Under mild, metal-free conditions, readily available N-carbamoyl 1,2-dihydroquinolines can undergo alkynylation, alkenylation, and allylation with a range of potassium trifluoroborates. nih.gov

The following table summarizes some of the novel synthetic methodologies developed for the synthesis and functionalization of 1,2-dihydroquinolines.

MethodologyCatalyst/ReagentsKey TransformationProductReference
Gold-Catalyzed Intramolecular HydroarylationJohnPhosAu(CH₃CN)SbF₆6-endo cyclization4-Substituted-1,2-dihydroquinolines mdpi.comnih.gov
Hydrazine-Catalyzed RCCOMHydrazineRing-closing carbonyl-olefin metathesis1,2-Dihydroquinolines chemrxiv.orgnih.gov
Oxidative C-H FunctionalizationPotassium trifluoroboratesC-H alkynylation, alkenylation, allylationα-Substituted 1,2-dihydroquinolines nih.gov

Exploration in Material Science and Advanced Functional Molecules

The unique photophysical and electronic properties of the quinoline scaffold have led to its exploration in the field of material science. While research specifically on this compound in this area is still emerging, the broader class of quinoline derivatives has shown promise in the development of advanced functional molecules.

Quinoline-based compounds have been investigated for their luminescent properties, suggesting potential applications in sensors and organic light-emitting diodes (OLEDs). nih.gov The ability to tune the electronic properties of the quinoline ring through substitution makes it an attractive platform for designing materials with specific optical and electronic characteristics.

Furthermore, the programmed multiple C-H bond functionalization of related scaffolds like 4-hydroxyquinoline (B1666331) demonstrates the potential for creating a substantial chemical diversity from a single core structure. chemrxiv.org This approach allows for the systematic modification of the molecule's properties, which is crucial for the rational design of functional materials. While this research focused on 4-hydroxyquinoline, the principles can be extended to the this compound system, opening up possibilities for creating novel materials with tailored functionalities.

The synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its derivatives also points towards potential applications in materials and medicinal chemistry. americanelements.comnih.govresearchgate.netebi.ac.ukresearchgate.net The structural similarity to this compound suggests that these compounds could serve as valuable precursors for the development of new materials and bioactive molecules. nih.gov

Although direct applications of this compound in material science are not yet extensively documented, the foundational research on related quinoline systems provides a strong impetus for future investigations in this exciting area. The versatility and tunability of the dihydroquinoline core make it a promising candidate for the development of the next generation of advanced functional molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2-dihydroquinoline-4-carbonitrile derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves cyclization of precursors such as o-cyanobenzylbromide with diethylamine in ethanol, followed by nitrile group reduction using LiAlH₄ in diethyl ether . Optimization includes adjusting solvent systems (e.g., THF for solubility) and temperature (room temperature for 1.5 hours) to achieve yields >95% . Key intermediates like o-(diethylaminomethyl)benzonitrile are critical for regioselectivity.

Q. How are this compound derivatives characterized spectroscopically?

  • Methodological Answer :

  • 1H NMR : Peaks for aromatic protons (δ 7.5–8.0 ppm) and substituents (e.g., methoxy groups at δ ~3.6 ppm) confirm regiochemistry .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate molecular weight and substituent stability .
  • IR Spectroscopy : Nitrile stretches (~2200 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) confirm functional groups .

Q. What are the primary pharmacological applications of this compound derivatives in preclinical research?

  • Methodological Answer : These derivatives are explored for antimalarial activity via mechanisms akin to 4-aminoquinolines (e.g., chloroquine). In vitro assays against Plasmodium falciparum assess IC₅₀ values, with structural modifications (e.g., electron-withdrawing substituents) enhancing potency .

Advanced Research Questions

Q. How do substituent effects at the 2- and 4-positions influence the reactivity and biological activity of this compound?

  • Methodological Answer :

  • Electron-Donating Groups (EDGs) : 4-Methoxy or 2-phenyl groups enhance π-stacking with biological targets (e.g., DNA or heme in antimalarial studies) .
  • Electron-Withdrawing Groups (EWGs) : 4-Nitro or 2-chlorophenyl groups improve metabolic stability but may reduce solubility. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like PfDHFR .
  • Data Table :
Substituent (Position)LogPIC₅₀ (nM) P. falciparum
4-OCH₃2.1120 ± 15
4-NO₂3.585 ± 10
2-Cl3.8150 ± 20

Q. How can contradictory spectroscopic data in dihydroquinoline derivatives be resolved during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected coupling in 1H NMR) arise from dynamic processes like tautomerism or rotameric equilibria. Strategies include:

  • Variable-Temperature NMR : Resolves splitting caused by slow interconversion (e.g., keto-enol tautomers) .
  • 2D-COSY/NOESY : Identifies through-space correlations for ambiguous proton assignments .
  • X-ray Crystallography : Definitive structural confirmation, as seen in 4-(4-bromophenyl)-2-oxo derivatives .

Q. What green chemistry principles are applicable to the sustainable synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvent-Free Conditions : Microwave-assisted cyclization reduces waste and reaction time .
  • Biocatalysis : Lipases or immobilized catalysts improve enantioselectivity in asymmetric syntheses.
  • Recyclable Catalysts : Zeolites or ionic liquids enhance atom economy (e.g., 90% yield with 5 mol% catalyst loading) .

Q. What computational methods are used to predict the ADMET profiles of dihydroquinoline-4-carbonitrile analogs?

  • Methodological Answer :

  • QSAR Models : Correlate substituent descriptors (e.g., Hammett σ) with permeability (Caco-2 assays) .
  • Molecular Dynamics (MD) : Simulates blood-brain barrier penetration (e.g., logBB < -1 for CNS exclusion).
  • ADMET Predictor® or SwissADME : Estimates metabolic liabilities (e.g., CYP3A4 inhibition risks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.